molecular formula C3H9ClN2OS B3244802 (2R)-2-amino-3-sulfanylpropanamide;hydrochloride CAS No. 16359-98-1

(2R)-2-amino-3-sulfanylpropanamide;hydrochloride

Cat. No.: B3244802
CAS No.: 16359-98-1
M. Wt: 156.64 g/mol
InChI Key: JTGAPYODKVUSBT-DKWTVANSSA-N
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Description

Contextual Background of Chiral Amino Acid Amides in Organic Synthesis

Chiral amino acid amides are a pivotal class of compounds in organic synthesis, primarily due to their prevalence in nature and their utility as versatile chiral building blocks. Chirality is a fundamental property in many biological processes, and the synthesis of enantiomerically pure compounds is a major goal in the pharmaceutical and agrochemical industries to ensure the desired therapeutic effects while minimizing potential adverse effects from the other enantiomer. iupac.org

These molecules serve multiple roles in stereocontrolled synthesis. rsc.org They can act as:

Chiral Auxiliaries: Temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. The inherent chirality of the amino acid amide influences the formation of new stereocenters, and the auxiliary can be removed later in the synthetic sequence.

Chiral Ligands: Coordinated to metal centers to form chiral catalysts. These catalysts can then mediate a wide range of asymmetric transformations with high enantioselectivity.

Chiral Scaffolds: Used as foundational structures upon which more complex chiral molecules are built. Their functional groups (amine, amide, and the side chain) provide handles for further chemical modification.

The amide group, in particular, can participate in hydrogen bonding, which can help to create a rigid and predictable transition state in a chemical reaction, thereby enhancing stereochemical control. The development of new synthetic strategies often involves the use of reagents derived from chiral amides to achieve high levels of enantio- and diastereoselectivity. iupac.org

Significance of (2R)-2-amino-3-sulfanylpropanamide;hydrochloride in Enantioselective Methodologies

While direct and extensive literature on this compound as a standalone chiral catalyst or auxiliary is still emerging, its significance in enantioselective methodologies can be inferred from the well-established role of its parent amino acid, L-cysteine, and its derivatives. The presence of a thiol (-SH) group, a primary amine (-NH2), and an amide (-CONH2) in a specific 3D arrangement provides a unique platform for asymmetric synthesis.

Derivatives of L-cysteine have been successfully employed in the development of novel chiral catalysts. For instance, chiral ionic liquids (CILs) based on L-cysteine derivatives have been synthesized and shown to be effective organocatalysts in asymmetric aldol (B89426) reactions, achieving high enantiomeric excesses (up to 96% ee). researchgate.netmdpi.com These catalysts leverage the chiral backbone of the amino acid to create a stereochemically defined environment for the reaction. Although L-cysteine itself was found to be inactive in these specific reactions, its acetylated derivatives delivered the desired products in good yields and high enantioselectivity. mdpi.com This highlights the potential for simple modifications of the core structure, such as the amidation found in (2R)-2-amino-3-sulfanylpropanamide, to yield effective catalysts.

Furthermore, the thiol group offers a unique point for coordination with metal centers or for participation in thiol-ene reactions, adding another dimension to its potential utility in catalysis and synthesis. The combination of the amine, amide, and thiol groups allows for multi-point interactions, which can be crucial for achieving high levels of stereocontrol in catalyzed reactions.

Current Research Landscape and Key Academic Focus Areas

The current research landscape for this compound, often referred to as L-Cysteinamide hydrochloride, is multifaceted, with a significant focus on its biological and agricultural applications.

A prominent area of academic investigation is its role as an inhibitor of melanin (B1238610) synthesis. nih.govmdpi.comnih.gov L-Cysteinamide has been identified as a potent inhibitor of tyrosinase, the key enzyme in the production of melanin. nih.gov Research has shown that it can inhibit eumelanin (B1172464) (black-brown pigment) synthesis through a dual mechanism: by inhibiting the catalytic activity of tyrosinase and by diverting a key intermediate, dopaquinone (B1195961), away from the melanin production pathway. nih.govnih.gov In studies comparing twenty different amidated amino acids, only L-cysteinamide was found to inhibit tyrosinase-mediated dopachrome (B613829) formation and reduce melanin content in melanoma cells. nih.gov This has positioned the compound as a promising candidate for applications in controlling skin hyperpigmentation.

Another emerging area of research is in agriculture, specifically in post-harvest technology. A 2024 study demonstrated that the application of L-cysteine hydrochloride (LCH) can effectively delay the ripening of harvested tomato fruit. mdpi.com The mechanism is believed to be related to its ability to enhance the fruit's antioxidant activity and downregulate genes associated with ripening processes like ethylene (B1197577) biosynthesis and cell wall degradation. mdpi.com This suggests a potential for L-cysteine derivatives, including the amide, as safe and cost-effective agents to extend the shelf life of perishable produce. mdpi.com

The fundamental chemical properties and reactions of L-cysteine hydrochloride, the parent acid of the title compound, continue to be explored, for example, in kinetic studies of its reaction with maleimides, which is a common bioconjugation reaction. researchgate.net

Overview of the Research Outline Structure

This article provides a focused examination of this compound within the context of advanced chemical research. It begins by establishing the broader importance of chiral amino acid amides in the field of organic synthesis. It then delves into the specific significance of the title compound in enantioselective methodologies, drawing upon research involving its parent structures. The article concludes by summarizing the current academic research landscape, highlighting key areas of investigation such as its application in dermatology and agriculture. The structure is designed to provide a comprehensive yet concise overview of the scientific relevance of this specific chiral compound.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-sulfanylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2OS.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H2,5,6);1H/t2-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGAPYODKVUSBT-DKWTVANSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)S.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)N)N)S.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16359-98-1
Record name Propanamide, 2-amino-3-mercapto-, hydrochloride (1:1), (2R)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-amino-3-mercapto-, hydrochloride (1:1), (2R)
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Synthetic Methodologies and Chemical Transformations of 2r 2 Amino 3 Sulfanylpropanamide;hydrochloride

Enantioselective Synthetic Routes for (2R)-2-amino-3-sulfanylpropanamide;hydrochloride

The primary approach to synthesizing this compound in an enantiomerically pure form is through the derivatization of a naturally occurring chiral precursor, L-cysteine. This strategy leverages the existing stereocenter of the starting material to ensure the desired stereochemistry in the final product.

Derivation from Chiral Amino Acid Precursors

A general synthetic scheme involves the initial protection of the reactive thiol and amine groups of L-cysteine. The protected L-cysteine is then activated at the carboxyl group, followed by amidation and subsequent deprotection to yield the final product. The hydrochloride salt is typically formed in the final deprotection step or by treating the free amine with hydrochloric acid.

Stereocontrol in Amide Bond Formation

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon is paramount during the amide bond formation. The risk of racemization is a significant concern, particularly during the activation of the carboxylic acid. The choice of coupling reagents and reaction conditions plays a crucial role in preventing the loss of stereochemical purity.

Commonly used coupling reagents that minimize racemization include carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). These additives act as racemization suppressors. The formation of an active ester intermediate, which then reacts with ammonia or a protected form of ammonia, is a key step. The reaction is typically carried out at low temperatures to further minimize the risk of epimerization.

Strategies for Thiol and Amine Group Protection and Deprotection

Due to the high reactivity of the thiol and amine groups in L-cysteine, their protection is a critical step before the amidation of the carboxylic acid. The selection of protecting groups is dictated by their stability under the reaction conditions for amide bond formation and the ease of their removal without affecting the newly formed amide bond or the stereocenter.

For the Thiol Group: Commonly used thiol protecting groups include:

Trityl (Trt): This bulky group provides excellent protection and can be removed under acidic conditions.

Acetamidomethyl (Acm): Stable to a wide range of conditions and can be removed with mercury(II) acetate (B1210297) or iodine.

tert-Butyl (tBu): A robust protecting group that is typically removed with strong acids.

For the Amine Group: Standard amine protecting groups in peptide chemistry are employed:

tert-Butoxycarbonyl (Boc): This group is stable under basic and nucleophilic conditions and is readily removed with mild acids like trifluoroacetic acid (TFA).

Fluorenylmethyloxycarbonyl (Fmoc): This base-labile protecting group is often used in solid-phase peptide synthesis and can be removed with a solution of piperidine in an organic solvent.

Carboxybenzyl (Cbz): This group is stable to acidic conditions and is typically removed by catalytic hydrogenation.

The choice of an orthogonal protecting group strategy is essential, allowing for the selective deprotection of one group while the others remain intact. For instance, using an acid-labile Boc group for the amine and a mercury-labile Acm group for the thiol allows for sequential deprotection.

Optimization of Reaction Conditions for Yield and Stereochemical Purity

The optimization of reaction conditions is crucial for maximizing the yield and ensuring high stereochemical purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

ParameterConditionRationale
Solvent Aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF)To ensure solubility of the protected amino acid and prevent side reactions.
Temperature 0°C to room temperatureTo minimize racemization during the activation and coupling steps.
Reaction Time Monitored by TLC or HPLCTo ensure complete reaction while avoiding the formation of byproducts.
Coupling Reagents DCC/HOBt, HATU, or HCTUTo achieve efficient amide bond formation with minimal racemization.
Amidation Agent Ammonia gas or a solution of ammonia in an organic solventTo form the primary amide.

Table 1: Optimized Reaction Conditions for Amide Formation

The stereochemical purity of the final product is typically assessed using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific optical rotation.

Advanced Purification and Isolation Techniques for High Purity this compound

Following the synthesis and deprotection steps, the crude product often contains residual reagents, byproducts, and potentially small amounts of the undesired enantiomer. Therefore, a robust purification strategy is necessary to obtain the target compound with high purity.

Preparative Chromatographic Approaches

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of chiral compounds like this compound. This method allows for the separation of the desired product from impurities based on differences in their physical and chemical properties.

For the purification of this polar and chiral molecule, reversed-phase chromatography is often employed. A C18 stationary phase is commonly used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol. The addition of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution.

To ensure the separation of the (2R)-enantiomer from any potential (2S)-enantiomer that may have formed due to racemization, a chiral stationary phase (CSP) can be utilized in the preparative HPLC.

ParameterConditionPurpose
Stationary Phase Reversed-phase C18 or Chiral Stationary Phase (e.g., cellulose or amylose-based)For separation based on polarity and chirality.
Mobile Phase Water/Acetonitrile or Water/Methanol gradient with 0.1% TFATo elute the compound from the column with good resolution.
Detection UV at 210-220 nmTo monitor the elution of the peptide-like amide bond.
Flow Rate Optimized for column dimensionsTo achieve a balance between separation efficiency and run time.

Table 2: Typical Preparative HPLC Parameters

After collection of the fractions containing the pure product, the solvent is removed under reduced pressure. If TFA was used in the mobile phase, a salt exchange step may be necessary to obtain the desired hydrochloride salt. This can be achieved by dissolving the purified product in a suitable solvent and treating it with hydrochloric acid, followed by precipitation or lyophilization to yield the final high-purity this compound.

Chemoselective Non-Chromatographic Isolation Procedures

The purification of polar, zwitterionic-capable molecules like this compound without the use of chromatography is a critical aspect of scalable synthetic processes. Non-chromatographic methods offer advantages in terms of cost, time, and environmental impact. Key strategies applicable to this compound include precipitation, crystallization, and liquid-liquid extraction.

Precipitation and Crystallization:

Crystallization offers a route to obtaining highly pure material. The process for amino acid amides can be influenced by the choice of solvent and the presence of additives. For instance, the addition of lower alcohols or ketones to an aqueous solution can promote the formation of well-defined crystals that are easier to separate and purify. google.com The crystallization of related amino acids has been shown to be promoted by the addition of additives like glycine ethyl ester and glycine amide, which can expand the range of precipitant concentrations under which crystals form without aggregation. iucr.org

MethodPrincipleApplication to this compound
Isoelectric Precipitation (IEP) Adjusting the pH of a solution to the isoelectric point (pI) of the molecule, where its net charge is zero, minimizing its solubility and causing it to precipitate. abcam.comBy adjusting the pH of an aqueous solution of the crude product to its estimated pI, the compound can be selectively precipitated, leaving more soluble impurities in the solution.
Crystallization from Mixed Solvents Inducing crystallization by adding a co-solvent (e.g., a lower alcohol or ketone) to a solution of the compound, thereby reducing its solubility in a controlled manner to form crystals. google.comDissolving the compound in water and adding a solvent like ethanol or acetone can induce crystallization, yielding a product of high purity.
Interfacial Crystallization (IFC) The assembly and formation of crystalline sheets from amino acid amide monomers at vapor-liquid or liquid-liquid interfaces. nih.govWhile a more specialized technique, IFC could potentially be employed to generate highly ordered crystalline material of the target compound at the interface of two immiscible solvents. nih.gov

Liquid-Liquid Extraction:

Liquid-liquid extraction is a separation method based on the differential solubility of a compound in two immiscible liquid phases. tyextractor.com For amino acids and their derivatives, this technique often involves pH adjustment to control the partitioning of the compound between an aqueous and an organic phase. At a pH where the amino acid amide is in its neutral form, it may be more soluble in an organic solvent, allowing for its extraction from an aqueous solution containing charged impurities. google.com The use of functionalized ionic liquids as the extraction solvent has also been explored for the selective extraction of amino acids. rsc.org

Chemical Reactivity and Functionalization of this compound

The chemical reactivity of this compound is dictated by the interplay of its three primary functional groups: the sulfanyl (B85325) (thiol) group, the primary amide, and the primary amine at the α-carbon.

Oxidation Reactions of the Sulfanyl Moiety

The sulfanyl group of the cysteine moiety is highly susceptible to oxidation, a characteristic that is central to its role in biological systems and a key consideration in its chemical manipulation. The oxidation state of the sulfur atom can be modulated to form a range of products.

Disulfide Bond Formation: Mild oxidation of the sulfanyl group, often in the presence of another thiol-containing molecule or another molecule of (2R)-2-amino-3-sulfanylpropanamide, leads to the formation of a disulfide bond (-S-S-). This reaction is a cornerstone of protein folding and can be achieved using various oxidizing agents, including air (oxygen), iodine, and hydrogen peroxide under controlled conditions.

Formation of Sulfenic, Sulfinic, and Sulfonic Acids: Further oxidation of the sulfanyl group can lead to the formation of sulfur oxyacids.

Sulfenic acid (R-SOH): This is the initial product of the two-electron oxidation of a thiol.

Sulfinic acid (R-SO₂H): This is formed upon further oxidation of the sulfenic acid.

Sulfonic acid (R-SO₃H): The most stable oxidation state, resulting from the complete oxidation of the thiol group.

The choice of oxidizing agent and reaction conditions determines the final oxidation product. For instance, hydrogen peroxide can lead to the formation of sulfenic acid, which can be further oxidized to sulfinic and sulfonic acids.

Oxidizing AgentPotential Product(s)Notes
Air (O₂) / mild oxidantsDisulfideDimerization or reaction with another thiol.
Hydrogen Peroxide (H₂O₂)Sulfenic acid, Sulfinic acid, Sulfonic acidThe extent of oxidation depends on the concentration of H₂O₂ and reaction time.
Strong Oxidizing Agents (e.g., KMnO₄, performic acid)Sulfonic acidLeads to the highest oxidation state of sulfur.

Reduction Reactions of the Amide Group

The primary amide group in this compound can be reduced to a primary amine, yielding (2R)-2,3-diaminopropane-1-thiol. This transformation is a fundamental reaction in organic synthesis, converting a carbonyl-containing group into a methylene group.

Strong reducing agents are typically required for this conversion due to the resonance stability of the amide bond. Lithium aluminum hydride (LiAlH₄) is a classic and effective reagent for the reduction of amides to amines. The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species and a second hydride addition.

More modern and milder methods for amide reduction have also been developed, often employing catalytic systems. These can offer improved functional group tolerance, which is particularly important when dealing with a multifunctional molecule like this compound, where the sulfanyl and amino groups could potentially react with harsh reducing agents.

Reducing Agent/SystemProductKey Features
Lithium Aluminum Hydride (LiAlH₄) (2R)-2,3-diaminopropane-1-thiolA powerful, non-selective reducing agent.
Borane (BH₃) (2R)-2,3-diaminopropane-1-thiolCan be more selective than LiAlH₄ for amide reduction in the presence of other reducible functional groups.
Catalytic Hydrosilylation (2R)-2,3-diaminopropane-1-thiolOften employs transition metal catalysts and silanes as the hydride source, offering milder reaction conditions.

Nucleophilic and Electrophilic Substitution Reactions at Reactive Centers

The structure of this compound presents several sites for nucleophilic and electrophilic attack.

Nucleophilic Reactions at the Sulfur Atom: The sulfanyl group, particularly in its deprotonated thiolate form (R-S⁻), is a potent nucleophile. This allows for a variety of S-alkylation and S-arylation reactions.

S-Alkylation: Reaction with alkyl halides (R'-X) results in the formation of a thioether (R-S-R').

Michael Addition: The thiolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

Electrophilic Reactions at the α-Carbon: The α-carbon, situated between the amino and amide carbonyl groups, can be deprotonated under strongly basic conditions to form an enolate or an equivalent carbanionic species. This nucleophilic carbon can then react with various electrophiles, although this chemistry can be challenging due to the presence of other acidic protons (on the amine and thiol).

Nucleophilic Attack by the Amine: The primary amino group is also a nucleophile and can participate in reactions such as acylation, alkylation, and reductive amination.

Reaction TypeReactive CenterReagentProduct Type
S-Alkylation Sulfanyl (thiolate)Alkyl halide (e.g., CH₃I)Thioether
Michael Addition Sulfanyl (thiolate)α,β-Unsaturated carbonylThioether adduct
N-Acylation AminoAcyl chloride, anhydrideAmide
Reductive Amination AminoAldehyde/Ketone, reducing agentSecondary/Tertiary amine

Advanced Amide Bond Formation and Derivatization Strategies

The primary amino group of this compound can be acylated to form a new amide bond, leading to a wide range of derivatives. This is a fundamental transformation in peptide chemistry and medicinal chemistry.

Chemoselective Amidation: The direct amidation of unprotected amino acids and their derivatives is a significant area of research aimed at improving synthetic efficiency by avoiding protection and deprotection steps. tyextractor.com Catalytic methods using borate esters have been shown to facilitate the chemoselective formation of an amide bond at the amino group in the presence of other functional groups. google.com

Derivatization via the Sulfanyl Group: The sulfanyl group provides a versatile handle for derivatization.

Thioether Formation: As mentioned, reaction with electrophiles leads to thioethers, which can be used to introduce a wide variety of functionalities. nih.gov

Thiol-Ene "Click" Chemistry: The sulfanyl group can participate in radical-mediated thiol-ene reactions with alkenes, providing a highly efficient and orthogonal method for conjugation.

These derivatization strategies allow for the modification of the physicochemical properties of this compound, which can be crucial for its application in various fields.

Advanced Analytical Characterization Techniques in Research Contexts

Spectroscopic Methods for Mechanistic and Structural Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of (2R)-2-amino-3-sulfanylpropanamide;hydrochloride. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.

In ¹H NMR, the protons on the α-carbon (α-CH), the β-carbon (β-CH₂), and the amide (NH₂) exhibit characteristic chemical shifts and coupling patterns that confirm the compound's backbone structure. The specific configuration (R) and the molecule's preferred conformation in solution can be investigated by analyzing the coupling constants between these protons. acs.org For cysteine derivatives, species-specific chemical shifts of the α-CH and β-CH₂ nuclei can be determined by running spectra at different pH values. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom, including the carbonyl carbon of the amide group, the α-carbon, and the β-carbon. researchgate.net Advanced two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate the proton signals with their directly attached carbon atoms, providing definitive assignments and confirming the molecular framework. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O.
AtomNucleusPredicted Chemical Shift (ppm)Notes
α-CH¹H~4.0 - 4.5Triplet, coupled to β-CH₂ protons.
β-CH₂¹H~2.9 - 3.5Pair of doublets of doublets, due to diastereotopic nature.
Amide NH₂¹H~7.5 - 8.5Two broad singlets; exchangeable with D₂O.
Amine NH₃⁺¹H~8.0 - 9.0Broad singlet; exchangeable with D₂O.
C=O (Amide)¹³C~170 - 175Characteristic downfield shift for a carbonyl carbon.
α-C¹³C~50 - 55Shift influenced by adjacent amine and carbonyl groups.
β-C¹³C~25 - 30Shift influenced by the sulfanyl (B85325) group.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.

Key absorptions include:

N-H Stretching: The primary amine hydrochloride (NH₃⁺) group shows broad absorption bands in the 3200-2800 cm⁻¹ region.

Amide Bands: The amide group is characterized by two distinct absorptions: the C=O stretch (Amide I band) typically appears around 1650-1690 cm⁻¹, and the N-H bend (Amide II band) is found near 1640-1600 cm⁻¹. pressbooks.pubopenstax.org The position of the amide band is influenced by resonance, where electron delocalization from the nitrogen lengthens the C=O bond and lowers its stretching frequency. openstax.orglibretexts.org

S-H Stretching: The sulfanyl (thiol) group exhibits a weak absorption band around 2550 cm⁻¹. researchgate.net This peak can sometimes be difficult to observe.

C-H Stretching: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

IR spectroscopy is also a valuable tool for reaction monitoring during the synthesis of the compound, for instance, in the amidation of (2R)-2-amino-3-sulfanylpropanoic acid. The progress of the reaction can be followed by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic Amide I and Amide II bands. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
Amine Hydrochloride (R-NH₃⁺)N-H Stretch3200 - 2800 (broad)
Amide (R-CONH₂)C=O Stretch (Amide I)1690 - 1650
Amide (R-CONH₂)N-H Bend (Amide II)1640 - 1600
Sulfanyl (R-SH)S-H Stretch~2550 (weak)
Alkane (C-H)C-H Stretch3000 - 2850

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily detected.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the compound's elemental formula, distinguishing it from other molecules with the same nominal mass. mdpi.com This is a critical step in confirming the identity of the synthesized compound.

Furthermore, HRMS is a powerful tool for impurity profiling. strath.ac.uknih.gov It can detect and identify potential process-related impurities, even at very low levels. nih.gov Common impurities might include unreacted starting material ((2R)-2-amino-3-sulfanylpropanoic acid), by-products from side reactions, or degradation products such as the corresponding disulfide-linked dimer. Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, providing structural information about both the main compound and any detected impurities. nih.gov

Chromatographic Methods for Purity Assessment and Quantitative Determination

Chromatographic techniques are the primary methods for assessing the purity of this compound, particularly its chiral purity, and for performing accurate quantitative analysis.

As this compound is a chiral molecule, it is crucial to verify its enantiomeric purity and quantify the presence of the unwanted (2S)-enantiomer. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis. chromatographyonline.com

Two primary strategies are employed for chiral HPLC separations:

Direct Separation: This involves using a Chiral Stationary Phase (CSP). CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. For amino acid derivatives, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) and crown ether phases are often effective. sigmaaldrich.comsigmaaldrich.comchromatographyonline.com

Indirect Separation: This method involves pre-column derivatization of the compound with a chiral derivatizing agent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) or o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol (e.g., isobutyryl-L-cysteine). nih.gov This reaction creates a pair of diastereomers that can be separated on a standard achiral reversed-phase column (e.g., C18). researchgate.net

Method development involves optimizing the mobile phase composition, column temperature, and flow rate to achieve baseline resolution between the two enantiomers. The method is then validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

Table 3: Example HPLC Method Parameters for Chiral Purity Analysis.
ParameterCondition
ColumnChiral Stationary Phase (e.g., Astec CHIROBIOTIC T)
Mobile PhaseMethanol/Water/Acetic Acid mixture
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 210 nm
Injection Volume10 µL

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much faster analysis times and improved resolution. researchgate.net This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound, UPLC is particularly advantageous in high-throughput environments, such as process monitoring or screening applications. The analysis time can be reduced from 15-20 minutes on an HPLC system to just a few minutes on a UPLC system without compromising, and often improving, the quality of the separation. waters.comlcms.cz

Coupling UPLC with mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective analytical platform. nih.gov Often, a pre-column derivatization step using a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC, sold as AccQ•Tag) is employed to enhance chromatographic retention and improve ionization efficiency for MS detection. nih.govacs.orgnih.gov This allows for rapid, accurate, and precise quantification of the compound and its impurities in complex matrices. nih.gov

Table 4: Comparison of Typical Analysis Times for HPLC vs. UPLC.
TechniqueTypical Particle SizeTypical Analysis Time for Amino Acid Derivative
HPLC3 - 5 µm10 - 25 minutes
UPLC< 2 µm1 - 5 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivativessigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying thermally stable and volatile compounds. However, molecules like this compound, which is the amide of the amino acid cysteine, are polar, non-volatile, and thermally labile due to the presence of amino (-NH2), sulfhydryl (-SH), and amide (-CONH2) functional groups. nih.govsigmaaldrich.com Consequently, direct analysis by GC-MS is not feasible. To make such compounds suitable for GC analysis, a chemical derivatization step is essential to convert them into more volatile and less reactive forms. sigmaaldrich.comsigmaaldrich.com

The primary goal of derivatization is to replace the active hydrogen atoms on the polar functional groups with nonpolar moieties. sigmaaldrich.com For (2R)-2-amino-3-sulfanylpropanamide, this involves targeting the primary amine and the sulfhydryl groups. Common derivatization strategies applicable to this compound include silylation and acylation.

Silylation: This is a widely used technique where an organosilicon compound reacts with the active hydrogens. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently employed. sigmaaldrich.comnih.gov For instance, MTBSTFA replaces the active hydrogens on the amine and thiol groups with a tert-butyldimethylsilyl (TBDMS) group, which increases the molecule's volatility and thermal stability. sigmaaldrich.com TBDMS derivatives are often favored due to their increased stability against moisture compared to smaller trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com

Acylation: This method involves the introduction of an acyl group. It is often a two-step process involving esterification of the carboxyl group (not present in the amide) followed by acylation of the amino and thiol groups. nih.gov For a compound like cysteine amide, acylation would primarily target the amine and thiol functions. Reagents such as alkyl chloroformates (e.g., ethyl chloroformate, propyl chloroformate) or anhydrides (e.g., pentafluoropropionic anhydride) are used. nih.govnih.govnih.gov These reactions yield derivatives that are significantly more volatile and exhibit excellent chromatographic behavior.

It is crucial to optimize derivatization conditions (temperature, time, reagent concentration) to ensure complete reaction and prevent the formation of unwanted byproducts or degradation. nih.govmdpi.com For example, studies on cysteine have shown that under certain derivatization conditions with methoxyamine and MSTFA, it can decompose to form dehydroalanine, an analytical artifact that could lead to misinterpretation of data. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where the volatile derivative is separated from other components on a capillary column. The separated compound then enters the mass spectrometer, which ionizes it and detects the resulting ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for definitive identification of the original analyte. sigmaaldrich.com

Derivatization ReagentAbbreviationTarget Functional GroupsDerivative FormedTypical Reaction ConditionsReference
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAAmine (-NH2), Thiol (-SH), Hydroxyl (-OH)tert-butyldimethylsilyl (TBDMS)100°C for 4 hours in acetonitrile sigmaaldrich.com
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAAmine (-NH2), Thiol (-SH), Hydroxyl (-OH)trimethylsilyl (TMS)100°C for 30 minutes in acetonitrile wvu.edu
Ethyl ChloroformateECFAmine (-NH2), Carboxyl (-COOH)N-ethoxycarbonyl ethyl esterRoom temperature in pyridine/ethanol chromforum.org
Propyl ChloroformatePCFAmine (-NH2), Carboxyl (-COOH)N-propoxycarbonyl propyl esterAqueous samples with pyridine/propanol nih.gov
Pentafluoropropionic AnhydridePFPAAmine (-NH2), Hydroxyl (-OH)Pentafluoropropionyl (PFP)65°C for 30 minutes in ethyl acetate (B1210297) (often after esterification) nih.gov

Capillary Electrophoresis (CE) and CE-MS for Amino Acid Analysissigmaaldrich.com

Capillary Electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for the analysis of polar and charged molecules such as amino acids and their derivatives, including (2R)-2-amino-3-sulfanylpropanamide. acs.org Unlike GC, CE is a liquid-based technique, which often allows for the analysis of analytes in their native state without the need for chemical derivatization. acs.org The separation in CE is based on the differential migration of analytes in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field.

For a chiral molecule like (2R)-2-amino-3-sulfanylpropanamide, CE is an exceptionally powerful tool for enantiomeric analysis. Enantiomers (the R- and S-forms) have identical physical properties in a non-chiral environment, but their separation is critical in many biological and pharmaceutical contexts. Chiral CE achieves this separation by adding a chiral selector to the background electrolyte (BGE). nih.gov Common chiral selectors include cyclodextrins (e.g., beta-cyclodextrin), crown ethers, and certain antibiotics. nih.govnih.gov These selectors form transient, diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobility and resulting in their separation. nih.gov

The direct coupling of Capillary Electrophoresis with Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the definitive identification capabilities of MS. springernature.com An electrospray ionization (ESI) interface is typically used to transfer the separated analytes from the capillary outlet to the mass spectrometer. nih.gov This hyphenated technique provides high-resolution separation and mass information, enabling the unambiguous identification and quantification of the target compound. CE-MS is particularly valuable for analyzing complex biological matrices where co-migrating peaks can be resolved by their different mass-to-charge ratios. nih.gov

While derivatization is not strictly necessary for CE, it can be employed to enhance detection sensitivity, especially when using detection methods other than MS, such as laser-induced fluorescence (LIF). nih.gov Reagents like fluorescein (B123965) isothiocyanate (FITC) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used to tag the primary amine group of the analyte, rendering it fluorescent and significantly lowering the limits of detection. nih.govnih.gov

Analytical ModeCapillary TypeBackground Electrolyte (BGE)Chiral Selector (if applicable)Detection MethodReference
Chiral CE-MSFused-SilicaAmmonium (B1175870) acetate or formate (B1220265) bufferbeta-cyclodextrinMass Spectrometry (ESI-MS) nih.gov
Chiral CE-MSCoated Fused-SilicaFormic acid(18-crown-6)-2,3,11,12-tetracarboxylic acidMass Spectrometry (ESI-MS) nih.gov
CZE-MSFused-SilicaVolatile electrolyte (e.g., acetic acid)N/AMass Spectrometry (ESI-MS) nih.gov
CE-LIFFused-SilicaBorate bufferN/A (derivatized analyte)Laser-Induced Fluorescence (LIF) nih.gov
MEKCFused-SilicaBorate buffer with surfactant (e.g., SDS)Modified cyclodextrinsUV-Vis Absorbance researchgate.net

Computational and Theoretical Studies on 2r 2 Amino 3 Sulfanylpropanamide;hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and related properties of molecules. mdpi.comresearchgate.net For (2R)-2-amino-3-sulfanylpropanamide;hydrochloride, DFT calculations can provide fundamental insights into its behavior at the molecular level.

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. DFT calculations can map the electron density distribution, identifying regions that are electron-rich or electron-poor. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the sulfanyl (B85325) group, owing to its lone pairs of electrons. researchgate.netnih.gov The LUMO is likely to be distributed over the carbonyl group of the amide and the C-S bond.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. sapub.org

Table 1: Illustrative Frontier Molecular Orbital Energies for (2R)-2-amino-3-sulfanylpropanamide Cation (Calculated using DFT)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -0.8

Note: These values are illustrative and based on typical DFT calculations for similar amino acid derivatives.

The flexibility of the carbon backbone in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface that governs their interconversion. nih.govbeilstein-journals.org DFT methods are well-suited for calculating the energies of different conformers with high accuracy. researchgate.net

The relative energies of different conformers are influenced by a combination of steric and hyperconjugative effects. nih.gov For instance, the rotation around the Cα-Cβ and Cβ-S bonds will lead to different staggered and eclipsed conformations with varying energies. The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. ic.ac.uk The presence of the hydrochloride salt will also influence the conformational preferences due to electrostatic interactions.

Table 2: Relative Energies of Illustrative Conformers of (2R)-2-amino-3-sulfanylpropanamide Cation

Conformer Dihedral Angle (N-Cα-Cβ-S) Relative Energy (kcal/mol)
1 60° (gauche) 0.5
2 180° (anti) 0.0

Note: The data is hypothetical and serves to illustrate the expected energetic differences between conformers.

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For example, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. chemrxiv.orgresearchgate.net This allows for the assignment of specific vibrational modes to different functional groups within the molecule, such as the N-H stretches of the amino group, the C=O stretch of the amide, and the S-H stretch of the sulfanyl group.

Furthermore, DFT can be employed to compute reactivity descriptors that provide a quantitative measure of a molecule's reactivity. nih.govresearchwithrutgers.com These descriptors, such as chemical potential, hardness, and electrophilicity index, are derived from the HOMO and LUMO energies and can be used to predict how the molecule will interact with other chemical species. researchgate.net The reactivity of the cysteine thiol group is of particular interest, as it is known to be highly nucleophilic and susceptible to oxidation. nih.govresearchgate.net

Molecular Dynamics Simulations for Solvent Interactions and Stability

While quantum chemical calculations provide detailed information about the intrinsic properties of a molecule, molecular dynamics (MD) simulations are essential for understanding its behavior in a more realistic environment, such as in solution. researchgate.netnih.gov MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes and interactions with solvent molecules. dovepress.com

For this compound dissolved in water, MD simulations can reveal the structure of the solvation shell around the molecule. researchgate.net Water molecules are expected to form hydrogen bonds with the amino, amide, and sulfanyl groups, as well as interact with the charged ammonium (B1175870) and chloride ions. researchgate.net These simulations can also provide insights into the stability of different conformers in solution and the dynamics of their interconversion. nih.gov

Computational Modeling of Chiral Recognition and Stereoselective Processes

The presence of a chiral center at the α-carbon makes this compound a chiral molecule. Computational modeling can be used to study how this chirality influences its interactions with other chiral molecules, a phenomenon known as chiral recognition. nih.govnih.govacs.org This is particularly relevant in biological systems, where interactions are often highly stereospecific.

Modeling techniques such as molecular docking and MD simulations can be used to investigate the binding of this compound to a chiral receptor, such as an enzyme active site. acs.org By comparing the binding energies and modes of the (2R)- and (2S)-enantiomers, it is possible to understand the structural basis for stereoselectivity. These models can elucidate the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that contribute to the differential binding of the two enantiomers. bakerlab.org

Structure-Property Relationship Studies via In Silico Approaches

In silico approaches play a crucial role in establishing relationships between the molecular structure of a compound and its physicochemical properties. For this compound, computational methods can be used to predict a range of properties based on its structure.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate calculated molecular descriptors with experimentally determined properties. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO-LUMO gap). Such models can be used to predict properties like solubility, lipophilicity (logP), and pKa.

Table 3: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Weight 156.64 g/mol
pKa (amino group) ~8.5
pKa (thiol group) ~8.3

Note: These values are estimations based on computational predictions for similar molecules.

Biochemical and Mechanistic Research Applications Excluding Clinical Studies

Investigation of Enzyme-Ligand Interactions and Modulatory Effects

L-cysteinamide has been identified as a potent modulator of enzyme activity, particularly in the study of tyrosinase, the key enzyme in melanin (B1238610) synthesis. Research in this area has elucidated its mechanism of action, binding characteristics, and its role as a substrate mimic.

In vitro studies have demonstrated that L-cysteinamide effectively inhibits the activity of tyrosinase. Specifically, it has been shown to inhibit the tyrosinase-mediated formation of dopachrome (B613829), a key intermediate in the production of eumelanin (B1172464), the dark pigment in skin and hair. One study found that L-cysteinamide was the only one of twenty amidated amino acids tested to show a potent inhibitory effect on dopachrome formation. nih.govnih.gov

The modulatory effect of L-cysteinamide on tyrosinase is concentration-dependent. At lower concentrations, it primarily acts by trapping dopaquinone (B1195961), the product of the initial enzymatic oxidation of tyrosine, to form DOPA-cysteinamide conjugates. This diverts the biochemical pathway away from dopachrome formation. nih.gov At higher concentrations, L-cysteinamide exhibits a dual mechanism of action: it not only captures dopaquinone but also directly inhibits the catalytic activity of the tyrosinase enzyme. nih.gov This dual mechanism makes it a subject of interest for understanding the regulation of melanin synthesis.

Table 1: Effect of L-cysteinamide on Tyrosinase-Mediated Dopachrome Formation
Concentration of L-cysteinamide (µM)Inhibition of Dopachrome Formation (%)Proposed Primary Mechanism
100Significant reductionDopaquinone capture to form DOPA-cysteinamide conjugates nih.gov
300Further reductionPartial inhibition of tyrosinase activity and dopaquinone capture nih.gov

The inhibitory effect of L-cysteinamide on tyrosinase is linked to its ability to interact with the enzyme's active site. The active site of tyrosinase contains two copper ions (Cu²⁺) that are essential for its catalytic activity. nih.gov L-cysteinamide has been shown to possess potent copper-chelating activity. This suggests that a potential mechanism for its direct inhibition of tyrosinase involves the binding of L-cysteinamide to the Cu²⁺ ions in the active site, thereby preventing the enzyme from carrying out its normal function. nih.gov

The specificity of this interaction is highlighted by the fact that among numerous other amidated amino acids, only L-cysteinamide demonstrated this significant inhibitory effect on tyrosinase. nih.govnih.gov This specificity suggests that both the thiol group and the amide group of the molecule are important for its interaction with the enzyme.

Table 2: Comparison of Copper Chelating Activity
CompoundCopper Chelating ActivityReference
L-cysteinamidePotent nih.gov
Kojic Acid (known tyrosinase inhibitor)Potent nih.gov
β-arbutin (known tyrosinase inhibitor)Not observed nih.gov

L-cysteinamide acts as a substrate mimic in the melanin synthesis pathway by reacting with dopaquinone, the product of tyrosinase's action on tyrosine. In the normal pathway, dopaquinone undergoes a series of reactions to form eumelanin. However, in the presence of L-cysteinamide, the dopaquinone is intercepted to form DOPA-cysteinamide conjugates. nih.gov This effectively shunts the pathway towards the production of pheomelanin-type compounds rather than eumelanin.

This activity is a form of substrate mimicry where L-cysteinamide essentially competes with the natural downstream reactions of dopaquinone. Kinetic studies using mushroom tyrosinase have supported this dual mechanism of action, where L-cysteinamide both inhibits the enzyme and diverts its product. nih.govnih.gov This multifaceted interaction provides a valuable tool for researchers studying the regulation of complex biochemical pathways like melanogenesis.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Contribution to the Synthesis of Complex Chiral Molecules

The precise three-dimensional arrangement of atoms in L-cysteinamide hydrochloride makes it an ideal starting point for the stereocontrolled synthesis of complex natural products and their analogs. The defined stereocenter at the α-carbon serves as a foundational chiral element that is elaborated upon to build larger, more intricate structures.

A significant example of its application is in the synthesis of bacillithiol (BSH). BSH is a major low-molecular-weight thiol found in many Gram-positive bacteria and is crucial for their detoxification pathways and resistance to antibiotics like fosfomycin. nih.govresearchgate.netnih.gov The structure of bacillithiol is an α-anomeric glycoside of L-cysteinyl-D-glucosamine with L-malic acid. researchgate.netnih.gov Synthetic routes to bacillithiol and its disulfide form rely on the core structure provided by L-cysteine derivatives. nih.govvanderbilt.edu The synthesis involves coupling a protected cysteine unit with a malic acid-glucosamine moiety, where the amide bond of the cysteine portion is a key structural feature, directly analogous to the amide in L-cysteinamide. nih.gov By using a chiral precursor like L-cysteinamide, chemists can ensure the correct stereochemistry at the cysteine residue, which is critical for the biological function of the final molecule.

Furthermore, cysteine derivatives, including the amide, are fundamental in creating peptidomimetics—molecules that mimic the structure and function of peptides. ufms.br These scaffolds are vital in drug discovery. The synthesis of novel arylamide L-cysteine methyl ester peptidomimetics has been explored as potential inhibitors for serine and cysteine proteases. ufms.br This research highlights how the L-cysteine framework, with its modifiable carboxyl-terminus (as an amide in L-cysteinamide), serves as a versatile template for generating libraries of complex chiral molecules with potential therapeutic applications.

Utility in Asymmetric Catalysis as a Ligand Precursor

In asymmetric catalysis, chiral ligands are used to steer a metal catalyst towards producing one enantiomer of a product over the other. The functional groups of L-cysteinamide hydrochloride (amine, thiol, and amide) are excellent coordinating sites for metal ions, making it a valuable precursor for designing novel chiral ligands.

The thiol and amino groups can act as a bidentate "pincer," binding to a metal center such as rhodium, palladium, or copper. nih.govnih.gov The chirality of the cysteinamide (B1660309) backbone is then transferred to the catalytic environment, influencing the stereochemical outcome of the reaction. For instance, rhodium(II) complexes are known to catalyze reactions with diazo reagents, and the presence of a chiral ligand directs the stereoselectivity. nih.gov While direct use of L-cysteinamide as a ligand in major industrial processes is not widely documented, its parent molecule, L-cysteine, and its derivatives are extensively studied. L-cysteine has been used as a chiral linker to create one-dimensional assemblies of lanthanide complexes, demonstrating its robust coordinating ability. nih.gov

Moreover, chiral ionic liquids (CILs) based on L-cysteine derivatives have been synthesized and successfully employed as organocatalysts in asymmetric aldol (B89426) reactions. mdpi.com These studies showcase the potential of modifying the functional groups of L-cysteinamide to create catalysts that operate in environmentally benign solvent systems. The amide group can be further functionalized to tune the steric and electronic properties of the resulting ligand, allowing for fine control over the catalytic process. This adaptability makes L-cysteinamide a promising and cost-effective starting material for the development of new, efficient asymmetric catalysts.

Development of Chemical Probes for Biochemical Research

Chemical probes are small molecules used to study and manipulate biological systems. The unique chemical properties of L-cysteinamide hydrochloride have led to its identification as a potent chemical probe for investigating enzymatic pathways, particularly in the study of melanogenesis.

Recent research has identified L-cysteinamide as a powerful inhibitor of tyrosinase, the key enzyme responsible for melanin (B1238610) production. nih.govnih.gov This discovery positions L-cysteinamide as a valuable tool for researchers studying hyperpigmentation and related skin disorders. In studies using human melanoma MNT-1 cells and normal human epidermal melanocytes (HEMs), L-cysteinamide was shown to significantly reduce the content of eumelanin (B1172464) (black-brown pigment) without causing cytotoxicity, a common issue with other tyrosinase inhibitors. nih.govnih.gov

The mechanism of action is twofold: L-cysteinamide can chelate the copper ions in the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity. nih.gov Secondly, it can act as a nucleophile, trapping the dopaquinone (B1195961) intermediate produced by the enzyme and shunting it away from the eumelanin synthesis pathway towards the formation of DOPA-cysteinamide conjugates. nih.govnih.gov This dual-action mechanism makes it a highly effective and specific probe for modulating melanin synthesis.

Below is a data table summarizing the effects of L-cysteinamide on melanin synthesis in MNT-1 cells as reported in biochemical research. nih.gov

Concentration of L-CysteinamideEumelanin Content (% of Control)Pheomelanin Content (% of Control)Total Melanin Content (% of Control)Cell Viability (% of Control)
0.1 mM85.2%110.5%86.3%~100%
0.3 mM65.1%125.8%67.2%~100%
1.0 mM42.7%139.7%43.1%~100%

This data is adapted from studies on MNT-1 cells and illustrates the compound's ability to selectively decrease eumelanin while increasing pheomelanin, effectively acting as a probe to alter the course of melanogenesis. nih.gov

Intermediate in the Research Synthesis of Diverse Organic Scaffolds

An organic scaffold is the core structure of a molecule to which various functional groups can be attached. L-cysteinamide hydrochloride serves as a key intermediate in the synthesis of several important and diverse organic scaffolds, particularly those relevant to biology and medicine.

One prominent example is its role as a foundational piece for constructing cystine-knot peptides, also known as knottins. mdpi.com These are exceptionally stable peptides characterized by a unique disulfide-bridge pattern that forms a knotted structure. mdpi.com Their stability makes them promising scaffolds for drug design. The synthesis of these peptides often starts with amino acid building blocks, and the presence of both a thiol group for disulfide formation and an amide group for peptide bonding makes L-cysteinamide a conceptually ideal starting point for solid-phase peptide synthesis of C-terminal amide knottins.

Additionally, the structure of L-cysteinamide is integral to the synthesis of various enzyme inhibitors. Because many enzymes, such as cysteine proteases, have a cysteine residue in their active site, inhibitors designed to mimic the substrate or bind covalently to this residue are of great interest. mdpi.com L-cysteinamide derivatives can be synthesized to act as specific inhibitors for such enzymes, providing scaffolds for the development of new therapeutic agents. ufms.br The inherent chirality, combined with the reactive thiol and nucleophilic amine, allows for the creation of targeted molecules that can fit precisely into the active sites of enzymes, making L-cysteinamide a valuable intermediate for building complex and functionally diverse organic scaffolds.

Future Research Directions and Emerging Areas

Development of Novel Asymmetric Synthetic Methodologies for its Preparation

The efficient and stereocontrolled synthesis of single-enantiomer compounds is crucial in chemical and pharmaceutical research. While L-cysteine provides a readily available chiral pool starting material, future research is anticipated to focus on developing novel de novo asymmetric syntheses of L-Cysteinamide and its derivatives. This would allow for the incorporation of isotopic labels or unnatural side chains with high enantiomeric purity.

Future methodologies may draw inspiration from established asymmetric syntheses of other non-proteinogenic amino acids, which utilize chiral catalysts or auxiliaries to control stereochemistry. rsc.org For instance, the use of chiral transition metal complexes, such as those involving nickel(II), has proven effective in the asymmetric synthesis of complex amino acids and could be adapted for L-Cysteinamide precursors. rsc.org Research could explore stereoselective alkylation or amination reactions on prochiral substrates, guided by chiral ligands. The development of enzymatic or chemo-enzymatic routes also presents a promising avenue, offering high selectivity under mild reaction conditions, thereby minimizing the need for extensive protecting group strategies that are common in sulfur-containing amino acid chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with continuous flow chemistry and automated platforms is a significant trend in modern chemical manufacturing. youtube.com This approach offers numerous advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters (temperature, pressure, and stoichiometry), improved reproducibility, and the potential for seamless scalability from milligrams to kilograms. youtube.com

Future research will likely focus on adapting the synthesis of L-Cysteinamide hydrochloride to flow chemistry platforms. youtube.com This could involve designing multistep, continuous processes where reagents are mixed and reacted in a controlled manner within a network of tubes and reactors. youtube.com Such systems are particularly advantageous for handling reactive intermediates or hazardous reagents. Automated platforms could enable the rapid synthesis of a library of L-Cysteinamide derivatives by systematically varying reaction partners or conditions, accelerating the discovery of molecules with desired properties. youtube.comyoutube.com While flow injection methods have already been developed for the analysis of L-cysteine and its derivatives, the next frontier is the application of this technology to their efficient and automated synthesis. nih.govrsc.org

Exploration of New Catalytic Roles for Chiral Amino Acid Amides

Chiral primary α-amino amides are recognized as highly effective and inexpensive organocatalysts for a wide range of asymmetric organic transformations. mdpi.com Their catalytic prowess stems from their bifunctional nature, possessing a Brønsted base site (the primary amine) and a hydrogen-bonding site (the amide N-H), which can act in concert to activate substrates and control the stereochemical outcome of a reaction. mdpi.com

Given that (2R)-2-amino-3-sulfanylpropanamide fits this structural motif, a significant future research direction is the exploration of its catalytic potential. Research could investigate its efficacy in key carbon-carbon bond-forming reactions, such as:

Aldol (B89426) Reactions: Catalyzing the asymmetric addition of ketones to aldehydes. mdpi.com

Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated compounds. mdpi.com

Strecker Reactions: Promoting the asymmetric synthesis of α-amino nitriles. mdpi.com

Furthermore, the presence of the sulfanyl (B85325) (-SH) group offers a unique feature not present in many commonly used amino amide catalysts like those derived from proline or alanine. This thiol group could participate in catalysis through coordination to metal centers or by acting as a soft nucleophile, opening up possibilities for novel, trifunctional catalytic cycles. L-Cysteinamide and its derivatives could also serve as chiral ligands for metal-based catalysts, where the amine, amide, and thiol groups coordinate to a metal ion, creating a defined chiral environment for asymmetric transformations. mdpi.comresearchgate.net

Catalytic Application AreaPotential Role of L-CysteinamideRelevant Findings for Amino Amides
Organocatalysis As a bifunctional catalyst for asymmetric reactions like Aldol, Michael, and Strecker.Primary α-amino amides are effective due to adjacent enamine bonding sites and hydrogen bonding capabilities. mdpi.com
Ligand for Metal Catalysis As a chiral ligand for transition metals to induce enantioselectivity.Amino acid and peptide-derived ligands form effective metal complexes for various C-C bond formations. mdpi.com
Novel Reactivity The thiol group could enable unique catalytic cycles or trifunctional catalysis.The specific contribution of a thiol group in this catalytic scaffold remains a key area for exploration.

Computational Design of Enhanced Derivatives for Specific Research Applications

Computational chemistry and molecular modeling are powerful tools for accelerating the design of new molecules with tailored properties. Future research will increasingly leverage these in silico methods to design novel derivatives of L-Cysteinamide for specific applications, thereby reducing the time and expense associated with trial-and-error laboratory synthesis.

For example, molecular docking simulations can be used to predict how different L-Cysteinamide derivatives will bind to a specific protein target, such as a bacterial enzyme. nih.govresearchgate.net This approach has been successfully used to design cysteine-based sulfonamide derivatives with potential antimicrobial activity. nih.gov By computationally screening a virtual library of derivatives, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and desired pharmacological properties.

Computational methods can also be used to:

Predict Reactivity: Calculate the activation energies for L-Cysteinamide derivatives in proposed catalytic cycles to identify more efficient catalysts.

Optimize Physicochemical Properties: Model properties such as solubility, stability, and membrane permeability to design derivatives suitable for biological applications.

Elucidate Mechanisms: Use Density Functional Theory (DFT) calculations to study transition-state structures and understand the basis of stereoselectivity in reactions catalyzed by L-Cysteinamide. mdpi.com

Computational ApplicationObjectiveExample Methodology
Drug Design Design derivatives with high affinity for a biological target.Molecular docking to predict binding energy against a receptor like dihydropteroate (B1496061) synthase (DHPS). researchgate.net
Catalyst Development Identify derivatives with enhanced catalytic activity and selectivity.DFT calculations to analyze transition state structures and reaction mechanisms. mdpi.com
Materials Science Predict how derivatives might self-assemble or interact with surfaces.Molecular dynamics simulations to model intermolecular interactions.

Q & A

Q. What are the optimal reaction conditions for synthesizing (2R)-2-amino-3-sulfanylpropanamide hydrochloride to ensure high enantiomeric purity?

Methodological Answer: Synthesis optimization requires strict control of reaction parameters. Key steps include:

  • Temperature regulation : Maintain ≤25°C during coupling reactions to minimize racemization.
  • pH adjustments : Use buffered solutions (pH 6–7) during thiol-group incorporation to prevent oxidation.
  • Reaction time optimization : Monitor intermediates via TLC or HPLC to terminate reactions at >90% conversion . Enantiomeric purity can be verified using chiral HPLC with a cellulose-based column and polarimetric detection .

Q. How does the hydrochloride salt form influence the compound's solubility and stability in aqueous solutions for biological assays?

Methodological Answer: The hydrochloride salt enhances:

  • Solubility : Achieve >50 mg/mL in PBS (pH 7.4) due to ionic dissociation, facilitating dissolution in cell culture media.
  • Stability : Prevent thiol-group oxidation by maintaining solutions under inert gas (N₂/Ar) and adding 1 mM EDTA to chelate metal ions. Lyophilized forms retain >95% potency at −80°C for 6 months .

Q. What analytical techniques are most effective for confirming the stereochemical configuration and purity of (2R)-2-amino-3-sulfanylpropanamide hydrochloride?

Methodological Answer:

  • Stereochemistry : Use X-ray crystallography for absolute configuration or compare experimental vs. simulated electronic circular dichroism (ECD) spectra.
  • Purity : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 220 nm. Validate purity ≥95% via area normalization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed for (2R)-2-amino-3-sulfanylpropanamide hydrochloride across different in vitro assays?

Methodological Answer: Contradictions often arise from:

  • Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and redox potential (add 1 mM DTT for thiol stability).
  • Protein binding : Pre-treat serum-containing media with charcoal to remove nonspecific binding interferents.
  • Data normalization : Use internal controls (e.g., known protease inhibitors) to calibrate activity readouts. Cross-validate with orthogonal assays (e.g., SPR vs. fluorogenic substrates) .

Q. What computational modeling approaches are suitable for predicting the interaction of (2R)-2-amino-3-sulfanylpropanamide hydrochloride with cysteine protease targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with flexible side-chain sampling for the catalytic cysteine residue. Validate poses via molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories).
  • Free-energy calculations : Apply MM-GBSA to estimate binding affinities (ΔG). Correlate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the critical factors in designing stability-indicating methods for (2R)-2-amino-3-sulfanylpropanamide hydrochloride under accelerated degradation conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to 40°C/75% RH (thermal stress), 0.1 M HCl/NaOH (hydrolysis), and 3% H₂O₂ (oxidation). Monitor degradation products via UPLC-QTOF-MS.
  • Method validation : Ensure resolution of degradation peaks (R > 2.0) and linearity (R² ≥ 0.995) across 50–150% of the target concentration. Use photodiode array detection to confirm peak homogeneity .

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Reactant of Route 1
(2R)-2-amino-3-sulfanylpropanamide;hydrochloride
Reactant of Route 2
(2R)-2-amino-3-sulfanylpropanamide;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.